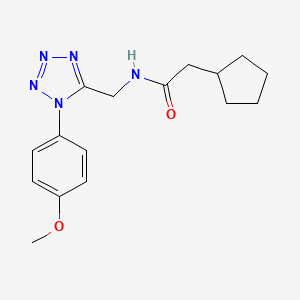

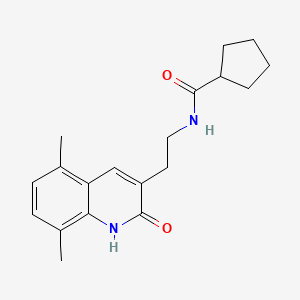

2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.

科学的研究の応用

Comparative Metabolism of Chloroacetamide Herbicides

Chloroacetamide herbicides, including acetochlor and butachlor, are studied for their metabolism in human and rat liver microsomes. These compounds, structurally related to 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, undergo complex metabolic activation pathways leading to DNA-reactive products. The study by Coleman et al. (2000) elucidates the metabolic pathways and identifies key intermediates, offering insights into the toxicological aspects and environmental fate of chloroacetamide derivatives (Coleman, Linderman, Hodgson, & Rose, 2000).

Anion Coordination by Amide Derivatives

Kalita and Baruah (2010) investigated different spatial orientations of amide derivatives in anion coordination, highlighting the structural versatility and binding capabilities of amide compounds. This research provides a foundation for understanding how similar structures, including 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide, might interact with anions, which is relevant for designing new materials and sensors (Kalita & Baruah, 2010).

Platinum-Catalyzed Cyclization Reactions

Nakamura, Sato, and Terada (2009) explored platinum-catalyzed dehydroalkoxylation-cyclization cascades involving N-O bond cleavage in ortho-alkynylphenylureas and -acetamides. This research demonstrates the utility of catalytic processes in synthesizing complex cyclic compounds from linear precursors, relevant for the synthesis and modification of compounds like 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide (Nakamura, Sato, & Terada, 2009).

Radical and Heck Cyclizations

Guthrie, Geib, and Curran (2011) reported on the radical cyclizations and Heck reactions of diastereomeric o-haloanilide atropisomers, including N-(cyclohex-2-enyl)-N-(2-iodophenyl)acetamides. Their work highlights the importance of stereochemistry in determining the outcomes of cyclization reactions, which is pertinent for developing synthetic strategies for complex molecules including 2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide (Guthrie, Geib, & Curran, 2011).

特性

IUPAC Name |

2-cyclopentyl-N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-23-14-8-6-13(7-9-14)21-15(18-19-20-21)11-17-16(22)10-12-4-2-3-5-12/h6-9,12H,2-5,10-11H2,1H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPFZWXBTDAYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Difluorospiro[2.2]pentan-5-amine;hydrochloride](/img/structure/B2988485.png)

![4-(benzylthio)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2988487.png)

![ethyl 2-[2-(1-benzylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2988489.png)

![5-Benzyl-2-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2988493.png)

![2-Chloro-6,8-dihydro-5H-thiopyrano[3,4-b]pyridine-3-carbonitrile](/img/structure/B2988498.png)

![N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2988501.png)

![N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2988504.png)